molecular formula C9H8Cl2N2O2 B1393617 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 1261079-69-9

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1393617
CAS No.: 1261079-69-9
M. Wt: 247.07 g/mol
InChI Key: QPTPFMNJFRVNGB-UHFFFAOYSA-N
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Description

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two chlorine atoms at the 5th and 8th positions, a nitro group at the 7th position, and a tetrahydroisoquinoline core structure. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is Phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .

Biochemical Pathways

The inhibition of PNMT affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of catecholamines, a group of hormones that includes epinephrine and norepinephrine. By inhibiting PNMT, the compound can alter the levels of these hormones, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion can significantly impact its efficacy and safety profile .

Result of Action

The inhibition of PNMT by this compound can lead to altered levels of epinephrine and norepinephrine . This can have various molecular and cellular effects, potentially influencing neurological and cardiovascular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target

Biochemical Analysis

Biochemical Properties

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is crucial as it affects the synthesis of catecholamines, which are vital neurotransmitters in the central nervous system. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of phenylethanolamine N-methyltransferase can lead to altered levels of neurotransmitters, impacting neuronal cell function . Furthermore, this compound may affect other cell types by modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. Its inhibition of phenylethanolamine N-methyltransferase involves binding to the active site of the enzyme, preventing the methylation of phenylethanolamine . This inhibition can lead to changes in the levels of catecholamines, thereby affecting various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, which can affect its efficacy and potency in biochemical assays. Studies have shown that its inhibitory effects on enzymes can persist for extended periods, but the compound’s stability may vary depending on storage conditions and experimental setups . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function. At higher doses, toxic or adverse effects can occur, including central nervous system depression and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as phenylethanolamine N-methyltransferase . This interaction affects the metabolic flux of catecholamines, leading to changes in their levels and activity. Additionally, the compound may be metabolized by other enzymes, resulting in the formation of metabolites that could have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to different cellular compartments, affecting its accumulation and activity. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus could influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 5,8-Dichloro-7-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the nitro group.

    5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with chlorine atoms at different positions.

    7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the chlorine atoms.

Uniqueness

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of chlorine and nitro substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPFMNJFRVNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224697
Record name 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-69-9
Record name 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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